2-(4-Methoxybenzoyl)propanedinitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxybenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-4-2-8(3-5-10)11(14)9(6-12)7-13/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWXLPRMWKUFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Methoxybenzoyl Propanedinitrile
Established Synthetic Routes and Reaction Mechanisms
The primary route for synthesizing 2-(4-Methoxybenzoyl)propanedinitrile involves the acylation of a malononitrile (B47326) carbanion with a suitable 4-methoxybenzoyl derivative. This method leverages the high acidity of the methylene (B1212753) protons in malononitrile, which are positioned between two electron-withdrawing nitrile groups. researchgate.net
The core of this synthetic approach is a nucleophilic acyl substitution reaction. The process begins with the deprotonation of malononitrile using a base to form a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a 4-methoxybenzoyl derivative, such as 4-methoxybenzoyl chloride or 4-methoxybenzoic anhydride (B1165640). A similar mechanism is observed in the acylation of malononitrile with other reagents, like acetic anhydride, which proceeds through a metal enolate intermediate. nih.gov The final step is the displacement of the leaving group (e.g., chloride) to yield the target compound, this compound.
Basic catalysis is fundamental to this reaction, as it is required to generate the malononitrile carbanion. The choice of base is critical; strong bases such as sodium hydride (NaH) are effective for deprotonation. nih.gov In some syntheses involving malononitrile, bases like piperidine (B6355638), sodium ethoxide, or sodium hydroxide (B78521) are also employed. rasayanjournal.co.in
Activating agents, in the context of chemical synthesis, serve to enhance the reaction rate by making a functional group more reactive. madridge.orgmdpi.com In this specific benzoylation, the acylating agent itself (e.g., 4-methoxybenzoyl chloride) is already highly activated. The reactivity of the acylating agent is crucial for the reaction to proceed efficiently with the malononitrile nucleophile.
The choice of solvent significantly impacts the efficiency and yield of reactions involving malononitrile. Studies on related Knoevenagel condensations, a common reaction for malononitrile, provide insight into solvent effects that are applicable to its acylation. researchgate.netresearchgate.net The ideal solvent must be able to dissolve the reactants and facilitate the formation of the nucleophilic carbanion while not interfering with the reaction.
For instance, in the synthesis of benzylidenemalononitrile (B1330407) derivatives, solvents are shown to have a profound effect on reaction time and yield. researchgate.net A similar influence can be expected in the benzoylation of malononitrile.
Table 1: Effect of Different Solvents on a Model Reaction Involving Malononitrile Data adapted from a related synthesis for illustrative purposes.
| Solvent | Reaction Time (minutes) | Yield (%) |
| Tetrahydrofuran (B95107) (THF) | 1-4 | 27-57 |
| Dimethoxyethane (DME) | 1-4 | 27-57 |
| Dioxane | >10 | 78-96 |
| Dimethylformamide (DMF) | >10 | 78-96 |
| Methanol (MeOH) | >10 | 78-96 |
Source: Adapted from research on benzylidenemalononitrile synthesis. researchgate.net
As shown in the table, polar aprotic solvents like DMF and dioxane, as well as protic solvents like methanol, can lead to higher yields, although potentially with longer reaction times compared to ethers like THF and DME. researchgate.net The selection of an appropriate solvent is therefore a key optimization parameter.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. tcichemicals.comcaltech.edu This approach is valued for its atom economy and ability to construct complex molecules in one pot. researchgate.net Malononitrile is a versatile building block frequently used in MCRs to synthesize a wide variety of heterocyclic and carbocyclic compounds. researchgate.netbeilstein-journals.org
While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are used to create structurally related compounds. For example, the Knoevenagel condensation, which reacts an aldehyde with an active methylene compound like malononitrile, can be the initial step in an MCR cascade. researchgate.netnih.gov A hypothetical MCR for the target scaffold could involve the one-pot reaction of 4-methoxybenzaldehyde (B44291), malononitrile, and an oxidizing agent, though this would represent a novel synthetic design.
Nucleophilic Acylation of Malononitrile with 4-Methoxybenzoyl Derivatives
Optimization of Synthetic Parameters for Enhanced Yield and Purity
Achieving a high yield and purity of this compound requires careful optimization of various reaction parameters.
Temperature is a critical factor in most chemical syntheses, including those involving malononitrile. In a model Knoevenagel condensation reaction, raising the temperature from room temperature to 60°C was found to increase the product yield significantly. rasayanjournal.co.in However, excessively high temperatures can lead to the formation of byproducts or decomposition of the desired product. orgsyn.org For the acylation of malononitrile, precise temperature control is necessary to balance the reaction rate with selectivity.
The concentration of the catalyst and reactants also plays a crucial role. Research on alum-catalyzed synthesis of benzylidene malononitrile showed that increasing the catalyst concentration up to a certain point (20 mol%) improved the yield, after which no significant benefit was observed. rasayanjournal.co.in This indicates that an optimal concentration exists for maximizing efficiency without wasting reagents.
Table 2: Effect of Temperature and Catalyst Concentration on a Model Knoevenagel Reaction
| Entry | Catalyst Concentration (mol%) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | 10 | 60 | 3 | 75 |
| 2 | 15 | 60 | 2.5 | 82 |
| 3 | 20 | Room Temp. | 5 | 68 |
| 4 | 20 | 60 | 2 | 92 |
| 5 | 25 | 60 | 2 | 92 |
Source: Adapted from research on alum-catalyzed Knoevenagel condensation. rasayanjournal.co.in
These findings underscore the importance of systematically adjusting temperature and concentration to optimize the synthesis of this compound.
Isolation and Purification Techniques in Laboratory Scale
The isolation and purification of β-ketonitriles from reaction mixtures are critical steps to obtain a product of high purity. Standard laboratory procedures are well-established for this class of compounds.
Following the synthesis, the reaction is typically terminated by quenching with a dilute aqueous acid solution, such as hydrochloric acid. utsa.edu This step neutralizes the base used in the reaction and protonates any remaining anionic species. The product is then extracted from the aqueous phase into an immiscible organic solvent, with ethyl acetate (B1210297) being a common choice. utsa.edu The combined organic layers are subsequently washed, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated using a rotary evaporator to remove the solvent. utsa.edu
For final purification, flash column chromatography is a widely used and effective technique. utsa.edursc.org This method separates the target compound from unreacted starting materials and byproducts based on differential adsorption on a solid phase, such as silica (B1680970) gel. The choice of eluent (solvent system) is crucial for achieving good separation.
In some cases, particularly for compounds that are unstable or sensitive to silica gel, alternative methods are employed. A patent for the purification of the precursor malononitrile describes a process of crystallization from a solvent like isopropanol (B130326), followed by vacuum distillation to remove residual solvent, yielding a product with approximately 99% purity. google.com This crystallization technique could be adapted for the final purification of this compound. Given the potential reactivity of related acyl chlorides, all purification steps may require a dry, anhydrous environment to prevent hydrolysis. researchgate.net
A summary of common laboratory-scale purification techniques is presented below.
| Technique | Purpose | Common Reagents/Conditions | Source |
| Quenching | Neutralize the reaction mixture. | Dilute HCl | utsa.edu |
| Liquid-Liquid Extraction | Separate the product from the aqueous phase. | Ethyl acetate, Water | utsa.edu |
| Drying | Remove residual water from the organic phase. | Anhydrous Sodium Sulfate (Na₂SO₄) | utsa.edu |
| Solvent Removal | Concentrate the crude product. | Rotary Evaporation | utsa.edu |
| Flash Chromatography | Purify the final compound. | Silica gel, various solvent systems | utsa.edursc.org |
| Crystallization | Final purification for crystalline solids. | Isopropanol or other suitable solvents | google.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of β-ketonitriles, this involves developing environmentally benign catalysts and reaction conditions.
Traditional methods for C-acylation often rely on strong bases or stoichiometric amounts of Lewis acids, which can generate significant waste. organic-chemistry.org Research has focused on developing recyclable and efficient catalytic systems.
A notable green catalytic approach for the C-acylation of malononitrile involves the use of Samarium(III) chloride (SmCl₃) . This catalyst has proven to be highly efficient for the reaction between malononitrile and various acid chlorides under mild conditions. organic-chemistry.org The reaction proceeds effectively in toluene (B28343) with triethylamine (B128534) as a base. A key advantage of the SmCl₃ catalyst is its recyclability; it can be recovered and reused for multiple reaction cycles without a significant decrease in its catalytic activity, making it a cost-effective and environmentally friendly option. organic-chemistry.org
Other green catalytic strategies explored for related transformations of active methylene compounds include the use of microwave irradiation to facilitate reactions without the need for phase-transfer catalysts, which are often toxic. researchgate.netresearchgate.net For Friedel-Crafts acylation reactions, which are mechanistically related, solid acid catalysts like HBEA zeolites have been developed as reusable and environmentally safer alternatives to homogeneous catalysts like AlCl₃. nih.gov While not directly applied to malononitrile acylation, these developments point towards a broader trend of replacing hazardous catalysts with solid, recyclable alternatives.
Table of Green Catalysts for Related Acylation/Alkylation Reactions
| Catalyst | Reaction Type | Advantages | Source |
|---|---|---|---|
| Samarium(III) chloride (SmCl₃) | C-acylation of malononitrile | Recyclable, efficient under mild conditions, reduces waste compared to stoichiometric Lewis acids. | organic-chemistry.org |
| HBEA Zeolite | Friedel-Crafts Acylation | Heterogeneous, reusable solid acid catalyst. | nih.gov |
| Microwave Irradiation | C-alkylation of active methylene compounds | Eliminates the need for phase-transfer catalysts, often allowing for solvent-free conditions. | researchgate.netmdpi.com |
| Molecular Iodine (I₂) | Synthesis of 1,2,4-thiadiazoles | Metal-free oxidant, can be used in green solvents like water. | mdpi.com |
Replacing volatile organic solvents with greener alternatives like water, or eliminating solvents entirely, is a core principle of green chemistry.
Solvent-free reaction conditions have been successfully applied to the alkylation of active methylene compounds, often accelerated by microwave irradiation. researchgate.netmdpi.com This approach simplifies work-up procedures, reduces waste, and can lead to shorter reaction times. researchgate.net Similarly, solvent-free acetylation reactions have been developed, where a liquid acetylating agent like acetic anhydride can also serve as the reaction medium, sometimes with the aid of a catalyst. frontiersin.orgorientjchem.org
The use of deep eutectic solvents (DES) , such as a mixture of choline (B1196258) chloride and glycerol, represents another green solvent strategy. These solvents are often biodegradable, non-toxic, and have low vapor pressure. They have been successfully used in the synthesis of 2-aroyl-imidazoles, indicating their potential applicability for the synthesis of other aroyl compounds. beilstein-journals.org
While a specific aqueous or solvent-free C-acylation of malononitrile to produce the target compound is not extensively documented, the general trend in organic synthesis is moving towards these methodologies. For example, the acylation of the acetonitrile (B52724) anion has been achieved in ethereal solvents using inexpensive potassium tert-butoxide (KOt-Bu), with the addition of a catalytic amount of isopropanol or 18-crown-6 (B118740) to facilitate the reaction under ambient conditions, representing a milder, more environmentally friendly procedure. nih.gov
Industrial Production Methodologies and Scalability Considerations
The industrial production of this compound is not widely documented, but scalability can be inferred from laboratory methods and the production of structurally related compounds. Key considerations for industrial scale-up include cost of raw materials, reaction efficiency, safety, and waste management.
The synthesis of the precursor, malononitrile, is a well-established industrial process. Commercial methods include the high-temperature, catalyst-free gas-phase reaction of acetonitrile and cyanogen (B1215507) chloride, and the dehydration of cyanoacetamide using reagents like phosphorus oxychloride or cyanuric chloride in a suitable solvent. google.comgoogle.com These processes are designed for large-scale production.
For the synthesis of β-ketonitriles, scalability presents challenges. Methods that require a large excess of a carboxylic ester, for instance, are often not economically viable on an industrial scale. google.com Therefore, processes must be optimized to use stoichiometric or near-stoichiometric amounts of reactants. A scalable, three-step synthesis of acetylmalononitrile (B72418) (an acyl malonitrile) has been reported, proceeding through a stable sodium enolate intermediate, which can be produced on a 10-gram scale and stored, demonstrating the feasibility of scaling up acylmalononitrile synthesis. nih.gov This approach, which avoids aqueous workups by taking advantage of solubility differences, is particularly attractive for industrial applications. nih.gov
The choice of base and solvent is critical for a scalable process. While strong and hazardous bases like sodium amide have been used, they pose significant risks. nih.gov Milder bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents offer a safer and more environmentally sound alternative for the acylation of nitriles. nih.gov The development of continuous flow processes, where reagents are pumped through reactors containing immobilized catalysts, is another modern approach to improve safety, efficiency, and scalability in chemical manufacturing. rsc.orgunimi.it
Chemical Reactivity and Transformation Pathways of 2 4 Methoxybenzoyl Propanedinitrile
Reactions Involving the Nitrile Functional Groups
The two nitrile (-C≡N) groups are prominent sites of reactivity, characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. researchgate.net These groups can undergo reduction to form amines or react with nucleophiles to generate new carbon-carbon or carbon-heteroatom bonds.
Reduction Chemistry Leading to Amine Derivatives
The reduction of the dinitrile moiety in 2-(4-methoxybenzoyl)propanedinitrile is a direct pathway to primary amine derivatives. This transformation typically involves the conversion of the carbon-nitrogen triple bonds into single bonds through the addition of hydrogen.
Common and effective methods for nitrile reduction include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. chemistrysteps.com Catalysts such as Raney nickel, platinum, or palladium are frequently used, often requiring elevated temperature and pressure to proceed efficiently. chemistrysteps.com The reaction proceeds through an intermediate imine, which is further reduced to the amine. For the target molecule, this would yield 2-(aminomethyl)-1-(4-methoxyphenyl)propane-1,3-diamine.
Chemical Reduction with Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the amine product. chemistrysteps.com
Table 1: Reagents for Nitrile Group Reduction
| Reagent | Conditions | Product Type |
|---|---|---|
| H₂/Raney Ni | High temperature and pressure | Primary Amine |
| LiAlH₄ | Anhydrous ether, then H₂O workup | Primary Amine |
| DIBAL-H | Controlled stoichiometry, low temp. | Aldehyde (via imine hydrolysis) |
Nucleophilic Additions to the Nitrile Units
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. pearson.com This type of reaction breaks the pi bonds of the nitrile, leading to the formation of imine anions as intermediates, which can be further functionalized. chemistrysteps.com
Key nucleophilic addition reactions include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile groups. The initial addition forms an imine salt. Subsequent hydrolysis of this intermediate typically yields a ketone. chemistrysteps.com Given the presence of two nitrile groups, the reaction stoichiometry can be controlled to favor mono- or di-addition.
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. chemistrysteps.com For this compound, stepwise hydrolysis could potentially yield amide-nitrile intermediates or ultimately a tricarboxylic acid derivative after conversion of all three functional groups (two nitriles and one ketone).
Transformations at the Benzoyl Moiety
The benzoyl portion of the molecule contains two reactive sites: the aromatic ring and the carbonyl group. Each can be selectively targeted for modification.
Electrophilic Aromatic Substitution on the Methoxybenzoyl Ring
The benzene (B151609) ring is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the acyl group (-C(O)R).
The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
The acyl group is a deactivating group and a meta-director because it withdraws electron density from the ring. ncert.nic.in
In cases of competing directing effects, the strongly activating methoxy group dominates. Therefore, electrophilic substitution on this compound is predicted to occur at the positions ortho to the methoxy group (C3 and C5 positions). docbrown.info
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 2-(3-Nitro-4-methoxybenzoyl)propanedinitrile |
| Halogenation | Br⁺ or Cl⁺ | 2-(3-Bromo-4-methoxybenzoyl)propanedinitrile |
| Friedel-Crafts Acylation | RCO⁺ | 2-(3-Acyl-4-methoxybenzoyl)propanedinitrile |
Alterations and Derivatizations of the Carbonyl Functionality
The carbonyl group (C=O) of the benzoyl moiety behaves as a typical ketone and is a prime site for nucleophilic addition and derivatization reactions. ncert.nic.in
Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). This reaction converts the carbonyl group into a hydroxyl group, yielding 2-((hydroxy)(4-methoxyphenyl)methyl)propanedinitrile, without affecting the more resistant nitrile groups.
Derivatization Reactions: The carbonyl group readily reacts with hydrazine (B178648) derivatives to form hydrazones. libretexts.org A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which produces a stable, crystalline 2,4-dinitrophenylhydrazone derivative. This reaction is often used for the characterization and detection of aldehydes and ketones. libretexts.org
Reactivity of the Activated Methylene (B1212753) Carbon
The central carbon atom, bonded to both nitrile groups and the benzoyl group, is more accurately described as a methine group (-CH). This carbon is exceptionally acidic due to the powerful electron-withdrawing effects of the three attached groups (two cyano, one carbonyl). This high acidity makes it a key center of reactivity.
Deprotonation and Alkylation: The methine proton can be easily removed by a moderately strong base (e.g., an alkoxide) to form a stabilized carbanion (an enolate). This nucleophilic carbanion can then participate in various reactions, most notably alkylation with alkyl halides, allowing for the introduction of a fourth substituent at this central carbon.
Knoevenagel-type Condensations: While the parent compound is already substituted, related structures like benzoylacetonitrile (B15868) (a β-ketonitrile) are well-known to undergo condensation reactions with aldehydes and ketones. rsc.org This highlights the inherent nucleophilic character of the α-carbon in β-dicarbonyl and related systems. rsc.org
Knoevenagel Condensation Reactions with this compound
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an active methylene compound with a carbonyl compound. nih.goveurekaselect.com In the context of this compound, the activated methylene group readily participates in these reactions.
The reaction of this compound with aldehydes or ketones under basic or Lewis acid catalysis leads to the formation of α,β-unsaturated nitriles. google.comgoogle.com These products are valuable intermediates in the synthesis of various fine chemicals, pharmaceuticals, and functional polymers. researchgate.net The condensation eliminates a molecule of water, driven by the formation of a stable conjugated system. researchgate.net
The general scheme for the Knoevenagel condensation of this compound with an aldehyde (R-CHO) is depicted below:
Scheme 1: General Knoevenagel condensation reaction.
A variety of catalysts can be employed to facilitate this transformation, including organic amines, alkali salts, and ionic liquids. researchgate.net The use of environmentally benign catalysts and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the process. niscpr.res.inresearchgate.net
For instance, the Knoevenagel condensation of various aldehydes with malononitrile (B47326), a related active methylene compound, has been extensively studied. nih.govresearchgate.netresearchgate.net These studies provide a framework for understanding the reactivity of this compound in similar transformations. The reaction conditions and yields for the synthesis of various benzylidenemalononitrile (B1330407) derivatives are often reported, highlighting the influence of substituents on the aromatic aldehyde. nih.gov
| Aldehyde | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4,5-trimethoxybenzaldehyde | 2-(3,4,5-trimethoxybenzylidene)malononitrile | NiCu@MWCNT, H₂O/CH₃OH, 25 °C | 96 ± 2 | nih.gov |
| 4-hydroxybenzaldehyde | 2-(4-hydroxybenzylidene)malononitrile | NiCu@MWCNT, H₂O/CH₃OH, 25 °C | 95 ± 1 | nih.gov |
| 4-methylbenzaldehyde | 2-(4-methylbenzylidene)malononitrile | NiCu@MWCNT, H₂O/CH₃OH, 25 °C | 95 ± 3 | nih.gov |
| 4-nitrobenzaldehyde | 2-(4-nitrobenzylidene)malononitrile | NiCu@MWCNT, H₂O/CH₃OH, 25 °C | 96 ± 1 | nih.gov |
In Knoevenagel condensations involving unsymmetrical ketones, the issue of regioselectivity arises. The reaction can potentially occur at either α-carbon of the ketone. However, the high acidity of the methylene protons in this compound ensures that it will act as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.
Stereoselectivity in Knoevenagel condensations often favors the formation of the E-isomer, where the larger substituents on the double bond are positioned on opposite sides. This is generally attributed to steric hindrance in the transition state. For instance, mechanochemical synthesis of indigoid photoswitches via Knoevenagel condensation has shown high stereoselectivity, leading to Z-isomers for hemiindigos and hemithioindigos, and E-isomers for oxindoles. researchgate.net
Michael Addition Reactions with this compound
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The carbanion generated from this compound by deprotonation with a base can act as a potent Michael donor.
The general mechanism involves the formation of an enolate from the active methylene compound, which then attacks the β-carbon of the α,β-unsaturated system. libretexts.org This reaction is highly versatile and can be catalyzed by a variety of bases. researchgate.net
Scheme 2: General Michael addition reaction.
Research on the Michael addition of malononitrile to chalcones has demonstrated the formation of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com These reactions can be promoted by various catalytic systems, including cerium(IV) ammonium (B1175870) nitrate (B79036) in a phosphorus ionic liquid, highlighting the exploration of novel and efficient synthetic methodologies. informahealthcare.com The products of these reactions often possess a chiral center, making the development of asymmetric Michael additions an area of significant interest. libretexts.orginformahealthcare.com
Cyclization Reactions and Heterocyclic Synthesis Utilizing this compound
The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the ketone, activated methylene, and nitrile groups allows for various intramolecular and intermolecular cyclization pathways.
Pyrimidine (B1678525) derivatives are a significant class of heterocyclic compounds with diverse biological activities. bu.edu.eg The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg
This compound and its derivatives can serve as the three-carbon component in pyrimidine synthesis. For example, 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, a Knoevenagel condensation product, can react with cyanamide (B42294) to form 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile. nih.gov This pyrimidine can then be further functionalized to produce a variety of derivatives with potential applications, such as COX-2 inhibitors. nih.gov One-pot, three-component condensation reactions involving an aldehyde, malononitrile, and a compound like barbituric acid or thiobarbituric acid are also common strategies for synthesizing fused pyrimidine systems like pyrano[2,3-d]pyrimidines. nih.govresearchgate.netresearchgate.net
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, Cyanamide | 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Serves as a building block for further derivatization. | nih.gov |
| Aromatic aldehydes, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidine derivatives | One-pot, three-component reaction. | researchgate.net |
| p-Chlorobenzaldehyde, Malononitrile, Thiobarbituric acid | Pyrano[2,3-d]pyrimidine derivatives | Utilizes nanostructure catalysts for a clean and efficient synthesis. | nih.gov |
Furan (B31954) and pyrrole (B145914) moieties are present in numerous biologically active natural products and pharmaceuticals. rsc.orgijsrst.comrsc.orgmdpi.com While direct routes from this compound to simple furans and pyrroles are less common, its derivatives can be employed in cyclization strategies.
For instance, phenacylmalononitriles, which are structurally related to the title compound, can undergo cycloaddition reactions with electron-deficient alkynes to form highly functionalized cyclopentenes. beilstein-journals.org These cyclopentene (B43876) intermediates could potentially be transformed into furan or pyrrole systems through subsequent reactions. The synthesis of furan and pyrrole derivatives often involves multicomponent reactions or cyclization of appropriately substituted precursors. ijsrst.comresearchgate.net
The versatility of this compound and its reaction products allows for their incorporation into more complex synthetic sequences leading to diverse heterocyclic frameworks. The development of novel cascade reactions and multicomponent strategies continues to expand the synthetic utility of this compound and its analogs. researchgate.net
Construction of Spirocyclic Systems
The construction of spirocyclic systems often involves the reaction of a compound containing an active methylene group with suitable bis-electrophiles or through multi-component reactions that facilitate the formation of the characteristic spiro-center. This compound, with its activated methylene group positioned between two nitrile groups and adjacent to a carbonyl group, possesses the requisite structural features to potentially serve as a key building block in the synthesis of spiro compounds.
However, a comprehensive review of the available scientific literature does not provide specific examples or detailed research findings on the direct utilization of this compound for the construction of spirocyclic systems. While numerous methods exist for the synthesis of spirocycles, including those involving Knoevenagel condensation followed by Michael addition and subsequent cyclization, or reactions with dihaloalkanes, specific studies detailing these transformations with this compound are not documented in the searched resources.
General synthetic strategies for spirocycles that could theoretically be applied to this compound include:
Reaction with Dihaloalkanes: The acidic methylene protons of this compound could be deprotonated with a base to form a carbanion. This nucleophile could then undergo a double alkylation with a suitable dihaloalkane (e.g., 1,2-dibromoethane, 1,3-dibromopropane) to form a spirocyclic ring at the central carbon.
Knoevenagel Condensation followed by Intramolecular Cyclization: A Knoevenagel condensation of this compound with a carbonyl compound containing a second reactive functional group could yield an intermediate that, upon intramolecular reaction, would form a spirocycle.
Multi-component Reactions: One-pot multi-component reactions are a powerful tool for the synthesis of complex molecules like spirocycles. It is conceivable that this compound could participate in such reactions with other reactants to form spirocyclic structures.
Despite these theoretical possibilities, the absence of specific experimental data in the scientific literature prevents a detailed discussion of reaction conditions, yields, and the properties of any resulting spirocyclic compounds derived from this compound. Further research would be necessary to explore and establish the utility of this compound in the synthesis of spirocyclic systems.
Data Tables
Due to the lack of specific research findings on the use of this compound in the construction of spirocyclic systems, no data tables can be generated.
Spectroscopic and Crystallographic Data for this compound Currently Unavailable
Searches for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data specific to this compound did not yield the necessary information to fulfill the detailed article outline as requested. While numerous studies and datasets exist for the structurally related but distinct compound, 2-(4-methoxybenzylidene)malononitrile, which features a C=C double bond instead of a carbonyl (C=O) group, this information is not applicable to the specified benzoyl derivative.
Investigations into the synthesis of this compound, typically via the C-acylation of malononitrile with a 4-methoxybenzoyl chloride derivative, were conducted with the expectation that characterization data would be included in the corresponding literature. A relevant catalytic method for the C-acylation of malononitrile has been reported, which provides a potential pathway for synthesizing the target compound. organic-chemistry.orgresearchgate.net However, the detailed spectroscopic characterization for the 4-methoxy-substituted product was not provided in the available information.
Without access to primary or reference spectra, a scientifically accurate and detailed analysis for the following outlined sections cannot be provided:
Advanced Spectroscopic and Crystallographic Investigations of 2 4 Methoxybenzoyl Propanedinitrile
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Raman Spectroscopy for Complementary Vibrational Insights
Therefore, the generation of the requested article with the specified content and structure is not possible at this time. Further experimental research would be required to produce the data necessary for such an analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which is indispensable for confirming its elemental composition. For 2-(4-Methoxybenzoyl)propanedinitrile, with the molecular formula C₁₂H₁₀N₂O₂, the exact mass can be calculated. The experimentally determined mass via HRMS would be expected to align closely with the theoretical monoisotopic mass, confirming the compound's identity. The molecular weight is reported as 214.22 g/mol . nih.gov
Table 1: Molecular Formula and Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol nih.gov |
Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), provide detailed structural information by breaking the parent ion into smaller fragment ions. uab.edu The fragmentation of this compound is dictated by its functional groups: the 4-methoxybenzoyl group and the malononitrile (B47326) moiety.
The most likely fragmentation pathways include:
Alpha-Cleavage: A primary fragmentation event is the cleavage of the C-C bond between the carbonyl group and the carbon atom bearing the nitrile groups. This would result in the formation of a stable 4-methoxybenzoyl cation.
Loss of Small Molecules: The parent ion or subsequent fragments may lose small, stable neutral molecules. uab.edu For instance, the methoxy (B1213986) group is known to be susceptible to fragmentation. miamioh.edulibretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 214 | [C₁₂H₁₀N₂O₂]⁺ | - | Molecular Ion (Parent Ion) |
| 135 | [C₈H₇O₂]⁺ | C₄H₃N₂ | Cleavage of the bond between the carbonyl and malononitrile group, forming the 4-methoxybenzoyl cation. |
| 107 | [C₇H₇O]⁺ | CO | Loss of carbon monoxide from the 4-methoxybenzoyl cation. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A study on the crystal structure of this compound, referred to as 2-[2-(4-methoxyphenyl)-2-oxoethyl]malononitrile in the crystallographic literature, provides detailed insights into its molecular and supramolecular features. nih.gov The compound crystallizes in the monoclinic system. nih.gov
The crystal structure analysis of this compound reveals that its bond lengths and angles are within the normal, expected ranges and are comparable to those observed in structurally related compounds. nih.gov
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| a (Å) | 11.9010 (13) nih.gov |
| b (Å) | 6.4898 (7) nih.gov |
| c (Å) | 14.4248 (16) nih.gov |
| β (°) | 100.141 (2) nih.gov |
| Volume (ų) | 1096.7 (2) nih.gov |
In the solid state, the spatial arrangement of molecules is governed by various intermolecular interactions. In the crystal structure of this compound, weak intermolecular C—H⋯N and C—H⋯π interactions are the primary forces dictating the crystal packing. nih.gov These interactions link the individual molecules together, forming distinct columns that propagate along the libretexts.org crystallographic direction. nih.gov The C—H···N interactions involve hydrogen atoms from the aromatic ring and the methylene (B1212753) group acting as donors to the nitrogen atoms of the nitrile groups on adjacent molecules. The C—H···π interactions occur between C-H bonds and the aromatic ring of a neighboring molecule.
Table 4: Hydrogen-Bond Geometry in Crystalline this compound
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C11—H11A···N2ⁱ | 0.97 | 2.65 | 3.553 (3) | 155 |
| C5—H5···Cgⁱⁱ | 0.93 | 2.87 | 3.738 (2) | 156 |
Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y+1, -z+1. Cg is the centroid of the C1–C6 methoxy-substituted benzene (B151609) ring. Data sourced from the crystallographic study of 2-[2-(4-methoxyphenyl)-2-oxoethyl]malononitrile. nih.gov
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. The specific conformation of a molecule can also vary between different solid-state forms. Based on the reviewed scientific literature, there are no reported polymorphs for this compound. The single reported crystal structure provides the known solid-state conformation of the molecule. nih.gov
Computational and Theoretical Analysis of 2 4 Methoxybenzoyl Propanedinitrile
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules.
Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. chemrxiv.orgnih.gov The HOMO, being the outermost electron-containing orbital, indicates a molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest energy empty orbital, shows its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals on the 2-(4-Methoxybenzoyl)propanedinitrile structure would pinpoint the most likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are also instrumental in predicting and helping to interpret various types of molecular spectra. picocanada.com
Calculation of Vibrational Frequencies (IR, Raman) and NMR Chemical Shifts
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. chemrxiv.orgnih.gov Theoretical spectra are often calculated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to observed spectral bands. rsc.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule, providing valuable data for structural elucidation. epstem.net
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. scirp.org This technique computes the energies of vertical electronic excitations from the ground state to various excited states. nih.gov The results, including the calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of transition probability), can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. nih.govnih.gov
Despite the established utility of these computational techniques, specific data tables and detailed findings for this compound are absent from the reviewed literature. Therefore, a direct computational and theoretical analysis as per the requested outline cannot be provided at this time.
Reaction Mechanism Elucidation and Kinetic Studies
Kinetic and mechanistic studies are fundamental to understanding how a chemical reaction proceeds. ox.ac.uk For this compound, these studies would likely focus on its synthesis, which typically involves the reaction of a benzoyl derivative with malononitrile (B47326). Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping out the potential energy surface of a reaction, identifying intermediates, and calculating the energy barriers associated with each step. researchgate.net
A key transformation in the synthesis of related compounds is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like malononitrile. researchgate.netresearchgate.net A plausible pathway for forming this compound could involve a multi-step process starting from 4-methoxybenzaldehyde (B44291) and malononitrile.
Transition state analysis via DFT calculations allows for the precise location of the highest energy point along the reaction coordinate for each elementary step. researchgate.net The geometries of reactants, intermediates, and products are optimized, and vibrational analysis is performed to confirm that each transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For the synthesis of this compound, a critical step would be the initial nucleophilic attack of the malononitrile carbanion on the carbonyl carbon of the methoxybenzoyl moiety. The activation energy for this step, as well as subsequent dehydration or rearrangement steps, would be determined. These calculations provide a quantitative measure of the reaction's feasibility and help to predict the most likely mechanistic pathway.
Table 1: Hypothetical Transition State Analysis Data for a Key Synthetic Step This table illustrates the type of data generated from a DFT analysis for a proposed reaction step. The values are representative and not from a specific study on this exact compound.
| Parameter | Reactant Complex | Transition State (TS) | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |
| Key Bond Distance (Å) | C(carbonyl)-C(malono) > 3.0 | 2.15 | 1.54 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Solvent choice can dramatically influence reaction rates and even alter mechanistic pathways. nih.govchemrxiv.org Solute-solvent interactions can stabilize or destabilize reactants, transition states, and products to different extents. nih.gov For a polar molecule like this compound, which contains carbonyl and nitrile groups, solvent polarity is expected to play a significant role.
Computational models can account for solvent effects using either implicit (continuum) models or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) framework. chemrxiv.orgchemrxiv.org
Implicit Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant, calculating the electrostatic interaction with the solute. They are computationally efficient for predicting how a solvent's polarity will affect the energetics of a reaction.
Explicit Models (QM/MM): In this approach, the reacting molecules are treated with high-level quantum mechanics, while a number of individual solvent molecules in the immediate vicinity are treated with a lower-level molecular mechanics force field. chemrxiv.org This method is more computationally intensive but can capture specific interactions like hydrogen bonding that are crucial for accuracy. chemrxiv.org
Studies on similar reactions, such as cycloadditions, show that polar solvents can lower activation barriers by stabilizing polar transition states. nih.gov For the synthesis of this compound, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide would likely be effective, and computational studies can quantify this effect on the reaction's free energy profile.
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov
The structure of this compound features several rotatable single bonds, leading to a complex conformational landscape. The key degrees of freedom include the torsion angles around the bonds connecting the p-methoxyphenyl group to the carbonyl group and the carbonyl group to the dinitrile-substituted carbon.
MD simulations can sample these conformations to determine the most stable (lowest energy) structures and the energy barriers between them. frontiersin.org Conformational analysis on related p-methoxybenzoyl derivatives has shown that the p-methoxyphenyl ring is typically twisted out of the plane of the carbonyl group due to steric hindrance, with twist angles around 30°. rsc.org A similar non-planar conformation would be expected for this compound.
Table 2: Representative Conformational Analysis Data This table illustrates potential low-energy conformations and the dihedral angles that define them, as would be determined by MD simulations or potential energy surface scans.
| Conformer | Dihedral Angle 1 (Phenyl-C=O) | Dihedral Angle 2 (C=O - C(CN)₂) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | ~35° | ~175° | 0.00 |
| B | ~145° | ~178° | +1.25 |
| C | ~33° | ~15° | +2.10 |
In condensed phases, the behavior of this compound is governed by intermolecular forces. MD simulations are well-suited to study these interactions, which dictate properties like solubility, crystal packing, and aggregation. frontiersin.org The key potential interactions include:
Hydrogen Bonds: Weak C-H···N and C-H···O hydrogen bonds can form between molecules.
π-π Stacking: The aromatic methoxyphenyl ring can engage in stacking interactions with rings on adjacent molecules.
Dipole-Dipole Interactions: The polar carbonyl and nitrile groups create significant molecular dipoles that will influence molecular alignment.
Studies on the crystal packing of structurally similar dicyanovinyl compounds have highlighted the crucial role of C-H···N interactions and π···π stacking in stabilizing the solid-state architecture. researchgate.net MD simulations can be used to calculate the radial distribution functions and interaction energies between molecules to quantify the strength and nature of these forces in both solution and the solid state. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, such as their reactivity or biological effect. wikipedia.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. wikipedia.org
For predicting the reactivity of this compound and its analogs, a QSAR study would proceed as follows:
Data Set Assembly: A series of derivatives would be defined, varying the substituents on the phenyl ring (e.g., replacing methoxy (B1213986) with chloro, nitro, methyl, etc.).
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft parameters, molecular volume), and lipophilic descriptors (e.g., logP). nih.gov
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model linking the descriptors to the observed reactivity (e.g., the rate constant of a specific reaction). chemrxiv.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. rsc.org
A successful QSAR model could predict, for instance, how changing the electronic nature of the substituent on the phenyl ring would affect the rate of a nucleophilic addition reaction at the carbonyl carbon.
Table 3: Illustrative QSAR Data for Reactivity Prediction of Substituted Benzoylpropanedinitriles This table is a hypothetical representation of data used in a QSAR study. The reactivity values are for illustrative purposes.
| Substituent (Para-position) | Electronic Descriptor (σp) | Steric Descriptor (Es) | Predicted log(k_rel) |
|---|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | -0.55 | 0.5 |
| -H | 0.00 | 0.00 | 0.0 |
| -Cl (Chloro) | +0.23 | -0.97 | -0.8 |
| -NO₂ (Nitro) | +0.78 | -2.52 | -2.1 |
Electronic Descriptors and Hammett Constants for Substituent Effects on Nitrile Reactivity
The reactivity of the nitrile groups in this compound is significantly influenced by the electronic effects of the 4-methoxybenzoyl substituent. The Hammett equation provides a quantitative framework for understanding these effects by correlating reaction rates and equilibrium constants with the electronic properties of substituents on an aromatic ring. The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent.
The 4-methoxy group (-OCH₃) on the benzoyl ring is a key determinant of the electronic environment of the entire molecule. The methoxy group is known to be a moderate electron-donating group through resonance (mesomeric effect), while it is weakly electron-withdrawing through induction. For a substituent at the para position, the resonance effect typically dominates.
The Hammett constant for a para-methoxy substituent (σₚ) is approximately -0.27. researchgate.net A negative σ value indicates an electron-donating group. This electron-donating nature of the methoxy group increases the electron density on the benzoyl ring, which in turn can influence the electrophilicity of the carbonyl carbon and the adjacent dinitrile-substituted carbon.
The following table presents Hammett constants for various substituents to provide context for the electronic effect of the 4-methoxy group.
| Substituent | σmeta | σpara |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Investigation of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) architecture are promising candidates for NLO materials due to their large second-order hyperpolarizabilities (β).
The molecular structure of this compound can be analyzed within the D-π-A framework.
Donor (D): The 4-methoxyphenyl (B3050149) group acts as the electron donor. The methoxy group enhances the electron-donating ability of the phenyl ring.
π-Bridge (π): The benzoyl group can be considered part of the conjugated system that facilitates charge transfer.
Acceptor (A): The dicyanomethylene group, -C(CN)₂, is a strong electron acceptor.
The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a key mechanism for generating a large NLO response. Upon excitation by an intense light source, such as a laser, the electron density shifts from the methoxy-activated phenyl ring towards the dicyanomethylene group. This charge separation leads to a large change in the molecular dipole moment, which is a prerequisite for a high second-order NLO response.
Computational methods, particularly Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules. These calculations can determine the first hyperpolarizability (β), a measure of the second-order NLO response. For a molecule to exhibit a non-zero β value, it must be non-centrosymmetric. The inherent asymmetry of the D-π-A structure in this compound suggests that it is likely to possess a significant β value.
The table below presents representative data for NLO properties of a related D-π-A molecule, 2-(4-chlorobenzylidene)malononitrile, to illustrate the typical range of values observed for such systems.
| Property | Value |
| Nonlinear refractive index (n₂) | -1.415 to -7.643 x 10⁻¹¹ (cm²/W) |
| Nonlinear absorption coefficient (β) | 4.774 to 15.915 x 10⁻⁷ (cm/W) |
| Third-order susceptibility (χ⁽³⁾) | 8.067 to 15.109 x 10⁻⁷ (esu) |
Data for 2-(4-chlorobenzylidene)malononitrile diluted in tetrahydrofuran (B95107), obtained via Z-scan technique. The values are dependent on the incident laser power.
Given its D-π-A structure, this compound is a promising candidate for further investigation as a second-order NLO material. Experimental characterization, such as through the Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISH), would be necessary to quantify its NLO response.
Role of 2 4 Methoxybenzoyl Propanedinitrile As a Synthetic Precursor and Intermediate
Building Block in the Synthesis of Complex Organic Architectures
The utility of 2-(4-Methoxybenzoyl)propanedinitrile as a building block stems from its inherent reactivity, which is exploited in constructing larger, more intricate molecular frameworks. Phenacylmalononitriles are recognized as privileged functionalized compounds that are readily available for use in a wide array of synthetic reactions. beilstein-journals.org Their unique features make them ideal candidates for the efficient assembly of diverse carbocyclic and heterocyclic structures. beilstein-journals.org
One of the key applications is in cycloaddition reactions, a powerful strategy for forming cyclic molecules with high atom economy. acs.orgyoutube.com For instance, research on phenacylmalononitriles, the class to which this compound belongs, has demonstrated their successful participation in base-promoted reactions with electron-deficient alkynes like dialkyl but-2-ynedioates. These reactions lead to the diastereoselective synthesis of highly functionalized cyclopentenes and complex, bridged dicyclopentene derivatives. beilstein-journals.org The ability to generate such polycyclic systems in a controlled manner underscores the compound's value in creating sophisticated organic architectures.
Table 1: Synthesis of Cyclopentene (B43876) Derivatives from Phenacylmalononitriles and Alkynes beilstein-journals.org This table summarizes the reaction between different phenacylmalononitriles and dialkyl but-2-ynedioates to form functionalized cyclopent-2-ene derivatives. The reaction demonstrates the role of the precursor in building complex carbocyclic rings.
| Phenacylmalononitrile Reactant (Aryl Group) | Alkyne Reactant (Alkyl Group) | Base/Catalyst | Product | Yield |
| Phenyl | Dimethyl | TBAB | Dimethyl 3,3-dicyano-5-hydroxy-5-phenylcyclopent-1-ene-1,2-dicarboxylate | 85% |
| 4-Methylphenyl | Diethyl | TBAB | Diethyl 3,3-dicyano-5-hydroxy-5-(p-tolyl)cyclopent-1-ene-1,2-dicarboxylate | 88% |
| 4-Methoxyphenyl (B3050149) | Dimethyl | TBAB | Dimethyl 3,3-dicyano-5-hydroxy-5-(4-methoxyphenyl)cyclopent-1-ene-1,2-dicarboxylate | 91% |
| 4-Chlorophenyl | Diethyl | TBAB | Diethyl 5-(4-chlorophenyl)-3,3-dicyano-5-hydroxycyclopent-1-ene-1,2-dicarboxylate | 86% |
TBAB: Tetrabutylammonium bromide
Precursor for Advanced Functional Materials
The structural attributes of this compound make it a promising precursor for the development of advanced functional materials, particularly those with specific electronic and optical properties. The combination of the electron-donating methoxy (B1213986) group and the powerful electron-withdrawing dicyanomethylene group creates a potent donor-acceptor system, which is a common design strategy for functional organic materials.
Development of Materials with Tunable Optical Properties
While direct studies on the optical properties of polymers derived specifically from this compound are not widely documented, research on analogous structures highlights the potential of the malononitrile (B47326) motif. For example, methacrylate (B99206) polymers containing different molar amounts of nonlinear optical (NLO) active chromophores have been synthesized to create materials with tunable second-order NLO properties. researchgate.net Similarly, a low molecular weight material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, was synthesized from propanedinitrile and demonstrated efficient solid-state emission, making it suitable for organic light-emitting diode (OLED) applications. rsc.org The synthesis of acrylonitrile (B1666552) compounds has also been explored to investigate thickness-dependent optical and photonic properties, revealing their potential in optoelectronic applications. dntb.gov.ua These examples strongly suggest that the incorporation of the this compound unit into larger molecules or polymers could lead to materials with tailored and useful optical characteristics.
Contribution to Organic Semiconductors and Dyes
The field of organic electronics actively investigates materials with extended π-conjugated systems for applications in devices like OLEDs and organic field-effect transistors (OFETs). youtube.com The molecular structure of this compound, containing aromatic rings and multiple bonds, is characteristic of a building block for organic semiconductors. The dicyanomethylene group is a well-known electron acceptor used in many high-performance organic semiconductors. The synthesis of a fluorescent material from a propanedinitrile derivative for use in an OLED device, with performance comparable to the well-known polymer MEH-PPV, underscores the value of this chemical class in organic electronics. rsc.org Furthermore, the synthesis of azo and styryl disperse dyes often involves the condensation of aromatic aldehydes with active methylene (B1212753) compounds, a reaction type for which this compound is well-suited. airo.co.in
Intermediate in the Preparation of Diverse Heterocyclic Compound Libraries
One of the most significant roles of this compound is as a key intermediate in the synthesis of heterocyclic compounds. researchgate.nettcichemicals.com Its activated methylene group makes it an ideal substrate for multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates parts of all the starting materials. nih.gov This strategy is a cornerstone of combinatorial chemistry and is widely used to generate libraries of structurally diverse compounds for drug discovery and materials science. academie-sciences.frresearchgate.net
The reactivity of this compound allows it to participate in domino reactions that forge new rings. For example, phenacylmalononitriles react with dialkyl but-2-ynedioates in the presence of the base DABCO in a quasi-four-component reaction, where two molecules of each reactant combine to form unique and complex dicyclopentenes bridged by a carboxamide group. beilstein-journals.org This demonstrates a pathway to generating significant molecular complexity and diversity from a single precursor.
Furthermore, the malononitrile unit is a common reactant in MCRs for synthesizing a vast range of important heterocycles, including pyran and pyridine (B92270) derivatives. researchgate.net Electrosynthetic multicomponent reactions involving malononitrile, various aldehydes, and 4-hydroxycoumarin (B602359) have been used to efficiently produce pyrano[3,2-c]chromene derivatives. researchgate.net The versatility of these reactions allows for the creation of extensive libraries of compounds by simply varying the initial aldehyde or other components.
Table 2: Examples of Heterocyclic Libraries from Malononitrile-Based Multicomponent Reactions This table illustrates the role of malononitrile as a key building block in various multicomponent reactions (MCRs) to generate libraries of diverse heterocyclic systems. This highlights the potential of this compound to act as the active methylene component in similar synthetic schemes.
| Heterocycle Class | Reactants | Catalyst/Conditions | Key Features of Synthesis |
| Pyrano[2,3-d]pyrimidines mdpi.com | Aromatic aldehyde, Malononitrile, Barbituric acid | Dibutylamine (DBA), Aqueous ethanol (B145695) | One-pot, three-component domino Knoevenagel-Michael condensation. |
| Pyrano[3,2-b]pyrans | Aromatic aldehyde, Malononitrile, Kojic acid | SnCl₄/SiO₂ NPs, 60-70 °C | One-pot, three-component reaction via Knoevenagel condensation and Michael addition. |
| 2-Amino-3-cyanopyridines | Aromatic aldehyde, Malononitrile (2 equiv.), Thiol | Porcine Pancreatic Lipase (PPL), Ethanol | Enzyme-catalyzed, three-component condensation. |
| Pyrano[3,2-c]chromenes researchgate.net | Aromatic aldehyde, Malononitrile, 4-Hydroxycoumarin | Electrosynthesis, NaBr | Catalyst-free, electrochemical MCR in green media. |
Emerging Research Directions and Methodological Innovations for 2 4 Methoxybenzoyl Propanedinitrile
Chemoenzymatic Transformations of 2-(4-Methoxybenzoyl)propanedinitrile
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional chemical reactions, offers a powerful approach for modifying complex molecules like this compound. Enzymes can operate under mild conditions of temperature and pH, often displaying high levels of regio-, chemo-, and enantioselectivity that are difficult to achieve with conventional catalysts. csir.co.za
The structure of this compound presents several functional groups amenable to biocatalytic modification. The ketone and the two nitrile moieties are key targets for selective transformations.
Selective Hydrolysis of Nitrile Groups: Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, are well-established biocatalysts for converting nitriles into valuable carboxylic acids and amides. d-nb.infonih.gov For a dinitrile compound like this compound, these enzymes could offer pathways for selective hydrolysis. A nitrilase could potentially hydrolyze one or both nitrile groups to the corresponding carboxylic acids. Alternatively, a nitrile hydratase could selectively hydrate (B1144303) one nitrile group to an amide, which could then be further hydrolyzed by an amidase. csir.co.za This selective functionalization provides access to a range of derivatives that would be challenging to synthesize using traditional acid or base hydrolysis, which often lacks selectivity and requires harsh conditions. journals.co.za
Asymmetric Reduction of the Ketone: The benzoyl ketone group is a prime candidate for asymmetric reduction to form a chiral alcohol. Ketoreductases (KREDs) are a class of enzymes known for their ability to reduce ketones to alcohols with high enantioselectivity. The application of a KRED to this compound could yield either the (R)- or (S)-alcohol, depending on the specific enzyme used. This biocatalytic reduction would be a significant advancement, as creating this stereocenter is a key step toward synthesizing chiral molecules with potential applications in pharmaceuticals and materials science. Research on other aromatic ketones has demonstrated the feasibility of this approach. nih.gov
| Potential Biocatalytic Transformation | Enzyme Class | Functional Group Targeted | Potential Product(s) |
| Selective Monohydration | Nitrile Hydratase | Propanedinitrile | 2-(4-Methoxybenzoyl)-2-cyanoacetamide |
| Dihydrolysis | Nitrilase | Propanedinitrile | 2-(4-Methoxybenzoyl)malonic acid |
| Asymmetric Reduction | Ketoreductase (KRED) | Benzoyl Ketone | (R/S)-2-(Hydroxy(4-methoxyphenyl)methyl)propanedinitrile |
While nature provides a vast library of enzymes, their native properties may not be optimal for non-natural substrates like this compound. Modern enzyme engineering techniques, such as directed evolution and rational design, can overcome these limitations. youtube.com By modifying the amino acid sequence of an enzyme, its substrate specificity, activity, stability, and selectivity can be precisely tuned. For instance, if a wild-type nitrilase shows low activity or selectivity towards this compound, its active site can be engineered to better accommodate the bulky benzoyl group. nih.gov High-throughput screening methods, often employing microfluidic devices, can rapidly test thousands of enzyme variants, accelerating the discovery of biocatalysts tailored for specific transformations on the target molecule. youtube.com
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, is revolutionizing chemical manufacturing. ajinomoto.comd-nb.info This technology offers significant advantages in terms of safety, efficiency, scalability, and process control, making it highly suitable for the synthesis of this compound and its derivatives. pharmoutsourcing.comrsc.org
The synthesis of structurally related compounds, such as 4-(4-methoxyphenyl)butan-2-one, has been successfully demonstrated in a telescoped flow system involving oxidation, C-C coupling, and reduction steps in sequential packed-bed reactors. cardiff.ac.ukresearchgate.net A similar multi-step continuous synthesis could be envisioned for this compound. Key benefits include:
Enhanced Safety and Control: Reactions involving hazardous reagents or intermediates can be performed more safely in small-volume flow reactors, which offer superior heat and mass transfer, minimizing the risk of thermal runaways. ajinomoto.compharmoutsourcing.com
Improved Yield and Purity: Precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. mdpi.com
A hypothetical continuous flow synthesis could involve pumping starting materials through a series of reactor coils or packed beds, each containing the necessary reagents or catalysts for a specific transformation, with potential for in-line purification to remove intermediates before the next step.
Advanced Characterization Techniques in Structural Elucidation Beyond Standard Methods
While standard techniques like 1H and 13C NMR and basic mass spectrometry are fundamental, a deeper understanding of the structure and properties of this compound requires more advanced analytical methods. These techniques are crucial for unambiguous structure confirmation, impurity profiling, and studying intermolecular interactions.
Modern structural elucidation combines multiple techniques to build a comprehensive picture of a molecule. csir.co.za High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of the elemental formula. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for mapping the connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. For related compounds like 2-(4-methoxybenzyl)malononitrile, GC-MS and 13C NMR data are publicly available and serve as a reference for characterization. nih.gov
| Technique | Information Gained for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for unambiguous elemental formula confirmation. |
| Tandem Mass Spectrometry (MS/MS) | Elucidates fragmentation patterns for structural confirmation and identification of metabolites or degradants. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Confirms C-C and C-H bond connectivity, definitively assigning the structure. |
| X-ray Crystallography | Determines the precise three-dimensional structure in the solid state, including bond lengths, angles, and crystal packing. |
The expected mass spectrometry fragmentation of this compound would likely involve characteristic losses, such as the cleavage of the bond between the carbonyl carbon and the propanedinitrile group, leading to a prominent methoxybenzoyl cation fragment.
Hyphenated Techniques for In-Situ Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method (e.g., HPLC-MS, GC-MS), are powerful tools for real-time, in-situ reaction monitoring. journals.co.za When integrated into a flow chemistry setup, these techniques allow chemists to track the consumption of reactants and the formation of products and byproducts as the reaction proceeds. This provides immediate feedback for process optimization, enabling rapid identification of the ideal reaction conditions without the need for laborious offline sampling and analysis. flinders.edu.au This Process Analytical Technology (PAT) approach is critical for ensuring the efficiency and reproducibility of a continuous manufacturing process for this compound.
Theoretical Insights into Novel Reaction Pathways and Applications
Computational chemistry provides a powerful lens for viewing chemical reactivity, offering insights that are often inaccessible through experimentation alone. Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of this compound and predict its behavior in various chemical reactions. researchgate.netresearchgate.net
Such theoretical studies can be applied to:
Elucidate Reaction Mechanisms: Computational modeling can map the potential energy surface of a reaction, identifying transition states and intermediates. This is invaluable for understanding complex reaction pathways, such as cycloadditions or rearrangements involving the dinitrile or benzoyl moieties. mdpi.comnih.gov
Predict Reactivity and Selectivity: By calculating properties like molecular orbital energies (HOMO-LUMO) and atomic charges, theoretical models can predict how the molecule will interact with different reagents, guiding the design of new synthetic routes. arxiv.org
Explore Novel Applications: Computational screening can be used to predict the molecule's potential for new applications, such as its ability to act as a ligand for metal catalysts or its potential utility in materials science, by simulating its electronic and structural properties.
For instance, DFT studies could explore the feasibility of [3+2] cycloaddition reactions using the dinitrile group, predicting the regioselectivity and kinetic barriers associated with different reaction pathways, thereby guiding experimental efforts toward discovering novel transformations. mdpi.com
Strategies for Divergent Synthesis from a Common this compound Scaffold
The compound this compound, a member of the phenacylmalononitrile family, is a highly versatile synthetic building block. Its structure, featuring a reactive methylene (B1212753) group activated by an adjacent benzoyl group and two nitrile functionalities, serves as a prime scaffold for divergent synthesis. This strategic approach allows for the generation of a wide array of structurally diverse carbocyclic and heterocyclic compounds from a single, common starting material by reacting it with various reagents under controlled conditions. The inherent reactivity of this 1,3-dicarbonyl equivalent makes it a valuable precursor for constructing complex molecular architectures.
Synthesis of Pyridazine and Pyrazole (B372694) Derivatives
The reaction of the this compound scaffold with hydrazines is a prominent example of its divergent utility, yielding different heterocyclic cores depending on the reaction conditions.
When phenacylmalononitrile, a closely related analog, is treated with hydrazine (B178648) hydrate, it can lead to a mixture of products, including pyridazinone and pyrazole derivatives. researchgate.net Specifically, the reaction can yield 6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazine-5-carbonitrile and 3,5-diamino-4-phenacylpyrazole. researchgate.net
A study focusing on phenacylmalononitrile demonstrated that reaction with hydrazine hydrate in ethanol (B145695) at ambient temperature selectively produces the dihydropyridazine (B8628806) derivative. nih.gov This intermediate, upon further reaction with hydrazine hydrate under reflux conditions, undergoes cyclization to form a novel dihydropyrazolo[3,4-c]pyridazinamine. nih.gov This two-step, one-pot sequence from the same scaffold highlights a clear divergent pathway.
Furthermore, the reaction of phenacylmalononitrile with phenylhydrazine (B124118) in refluxing ethanol can yield an iminopyridazine alongside a phenylhydrazone derivative, the latter of which can be cyclized to a pyrazolo[3,4-c]pyridazine. researchgate.net
Table 1: Divergent Synthesis of Pyridazine and Pyrazole Derivatives
| Starting Scaffold | Reagent | Conditions | Product Class | Specific Product Example |
|---|---|---|---|---|
| Phenacylmalononitrile | Hydrazine Hydrate | Ethanol, Room Temp. | Dihydropyridazine | 3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile |
| Phenacylmalononitrile | Hydrazine Hydrate | Dioxane, Reflux | Iminopyridazine & Pyrazolopyridazine | 6-Imino-3-phenyl-1,6-dihydropyridazine-5-carbonitrile & 3-Amino-5-phenyl-1,7-dihydropyrazolo[3,4-c]pyridazine |
| Phenacylmalononitrile | Phenylhydrazine | Ethanol, Reflux | Iminopyridazine | 2,3-Diphenyl-6-imino-1,6-dihydropyridazine-5-carbonitrile |
Synthesis of Pyrrole (B145914) Derivatives
The this compound scaffold can be readily transformed into pyrrole derivatives through a multi-step synthesis involving an enaminone intermediate. The initial reaction of phenacylmalononitrile with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields 2-(3-(dimethylamino)-1-oxo-1-phenylprop-2-en-2-yl)malononitrile. nih.gov This activated intermediate can then be treated with ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source, to facilitate a cyclization reaction, ultimately affording 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile. nih.gov This transformation provides a direct route to highly functionalized pyrroles.
Synthesis of Other Heterocyclic Systems
The versatility of the this compound scaffold extends to the synthesis of other important heterocyclic systems, such as isoxazoles and pyrimidines, by applying well-established cyclocondensation reactions.
Isoxazoles: The synthesis of isoxazoles is classically achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). mdpi.comyoutube.com Given that this compound is a 1,3-dicarbonyl synthon, its reaction with hydroxylamine hydrochloride is a viable strategy to construct the isoxazole (B147169) ring. This condensation would be expected to yield a highly substituted 5-(4-methoxyphenyl)isoxazole.
Pyrimidines: Similarly, the Pinner synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comrsc.org Reacting this compound with various amidines, such as benzamidine (B55565) hydrochloride, in the presence of a base would provide access to a library of pyrimidine (B1678525) derivatives substituted with the 4-methoxybenzoyl group at either the 4- or 6-position, depending on the cyclization regioselectivity. The reaction of substituted 2-benzylidenemalononitriles with benzamidines to yield 2-aryl-5-benzylpyrimidine-4,6-diamines has been demonstrated, supporting the feasibility of this approach. organic-chemistry.org
Table 2: Proposed Divergent Synthesis of Other Heterocycles
| Target Heterocycle | Key Reagent | Reaction Type | Expected Product Core |
|---|---|---|---|
| Isoxazole | Hydroxylamine | Cyclocondensation | 5-(4-Methoxyphenyl)isoxazole |
| Pyrimidine | Amidine (e.g., Benzamidine) | Cyclocondensation | 2-Phenyl-4-(4-methoxybenzoyl)pyrimidine |
| Pyrrole | DMF-DMA then Ammonium Acetate | Annulation | 2-Amino-4-(4-methoxybenzoyl)pyrrole |
Q & A
Q. What are the standard synthetic routes for 2-(4-Methoxybenzoyl)propanedinitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, highlights the use of oxidizing agents (e.g., KMnO₄) and nucleophiles (e.g., sodium methoxide) to functionalize the methoxybenzoyl group. Optimization may include:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- NMR : Assign peaks for methoxy protons (~δ 3.8 ppm) and nitrile groups (non-protonated, analyzed via NMR at ~δ 110–120 ppm) .
- IR : Confirm nitrile stretches (C≡N) at ~2200–2250 cm and carbonyl (C=O) at ~1680 cm .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and molecular ion peaks .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?
X-ray diffraction (XRD) is critical:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXL (e.g., R-factor < 0.05) .
- Hydrogen Bonding : Identify C—H⋯N interactions (e.g., bond distances ~2.5–3.0 Å) to explain molecular packing, as shown in similar thiazolidinone derivatives .
- Torsional Analysis : Compare experimental dihedral angles (e.g., N1–C1–C4–C5 = -0.5°) with DFT-calculated values to validate conformations .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Contradictions may arise from pharmacokinetic variability or metabolite interference. Mitigation approaches include:
- Metabolic Stability Assays : Use liver microsomes to identify active/inactive metabolites .
- Dose-Response Profiling : Test multiple concentrations in cell lines (e.g., IC₅₀) and compare with in vivo efficacy thresholds .
- Structural Modifications : Introduce substituents (e.g., halogenation) to enhance bioavailability while retaining target binding .
Q. How can computational modeling predict the reactivity of the nitrile groups in propanedinitrile derivatives?
Methods include:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites for nucleophilic attack .
- MD Simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways under specific conditions .
- QSAR : Corrate nitrile reactivity with Hammett σ constants of substituents on the benzoyl ring .
Methodological Considerations
Q. What experimental precautions are necessary to ensure reproducibility in synthesizing this compound?
- Moisture Control : Perform reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of nitrile groups .
- Crystallization : Use slow evaporation (e.g., ethanol/water mixtures) to obtain high-purity single crystals for XRD .
- Cross-Validation : Confirm synthetic yields and purity via independent techniques (e.g., NMR + elemental analysis) .
Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra?
- Scale Factors : Apply empirical scaling (e.g., 0.96–0.98 for B3LYP/6-31G*) to align DFT-predicted IR frequencies with experimental data .
- Isotopic Substitution : Synthesize deuterated analogs to isolate specific vibrational modes (e.g., C≡N vs. C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
